Cas no 1339533-93-5 (5-cyano-N,2-dimethylbenzene-1-sulfonamide)

5-cyano-N,2-dimethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-cyano-N,2-dimethylbenzene-1-sulfonamide
- AKOS013492284
- CS-0350664
- 5-cyano-N,2-dimethylbenzenesulfonamide
- 1339533-93-5
- EN300-1453433
- Benzenesulfonamide, 5-cyano-N,2-dimethyl-
-
- インチ: 1S/C9H10N2O2S/c1-7-3-4-8(6-10)5-9(7)14(12,13)11-2/h3-5,11H,1-2H3
- InChIKey: MWXXKEVGUSAGAH-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC)(=O)=O)=CC(C#N)=CC=C1C
計算された属性
- せいみつぶんしりょう: 210.04629874g/mol
- どういたいしつりょう: 210.04629874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 78.3Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 382.6±52.0 °C(Predicted)
- 酸性度係数(pKa): 10.72±0.30(Predicted)
5-cyano-N,2-dimethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453433-1.0g |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1453433-50mg |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 50mg |
$407.0 | 2023-09-29 | ||
Enamine | EN300-1453433-1000mg |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 1000mg |
$485.0 | 2023-09-29 | ||
Enamine | EN300-1453433-250mg |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 250mg |
$447.0 | 2023-09-29 | ||
Enamine | EN300-1453433-10000mg |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 10000mg |
$2085.0 | 2023-09-29 | ||
Enamine | EN300-1453433-2500mg |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 2500mg |
$949.0 | 2023-09-29 | ||
Enamine | EN300-1453433-5000mg |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 5000mg |
$1406.0 | 2023-09-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421334-500mg |
5-Cyano-n,2-dimethylbenzenesulfonamide |
1339533-93-5 | 95% | 500mg |
¥17609.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421334-1g |
5-Cyano-n,2-dimethylbenzenesulfonamide |
1339533-93-5 | 95% | 1g |
¥19623.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421334-2.5g |
5-Cyano-n,2-dimethylbenzenesulfonamide |
1339533-93-5 | 95% | 2.5g |
¥38556.00 | 2024-08-09 |
5-cyano-N,2-dimethylbenzene-1-sulfonamide 関連文献
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5-cyano-N,2-dimethylbenzene-1-sulfonamideに関する追加情報
Introduction to 5-cyano-N,2-dimethylbenzene-1-sulfonamide (CAS No. 1339533-93-5)
5-cyano-N,2-dimethylbenzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1339533-93-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of 5-cyano-N,2-dimethylbenzene-1-sulfonamide, including the presence of a cyano group and dimethyl substitutions, contribute to its unique chemical properties and potential applications.
The sulfonamide functional group in 5-cyano-N,2-dimethylbenzene-1-sulfonamide is known to play a crucial role in modulating biological targets. Sulfonamides have been extensively studied due to their ability to interact with enzymes and receptors, making them valuable scaffolds for drug design. The cyano group further enhances the compound's reactivity and potential for further derivatization, opening up avenues for structural optimization and development of novel therapeutic agents.
In recent years, there has been a surge in research focused on identifying new sulfonamide derivatives with enhanced pharmacological properties. The dimethyl substitutions at the 2-position of the benzene ring in 5-cyano-N,2-dimethylbenzene-1-sulfonamide are particularly noteworthy, as they can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. These structural modifications are often employed to fine-tune the pharmacokinetic and pharmacodynamic profiles of sulfonamide-based drugs.
One of the most compelling aspects of 5-cyano-N,2-dimethylbenzene-1-sulfonamide is its potential in the development of anti-inflammatory and anti-microbial agents. Sulfonamides have demonstrated efficacy against various bacterial strains by inhibiting key metabolic pathways. The cyano group's ability to participate in hydrogen bonding interactions further enhances its binding capabilities, making it an attractive moiety for drug design. Additionally, the dimethyl groups can improve the compound's bioavailability by reducing lipophilicity while maintaining adequate solubility.
Recent studies have highlighted the importance of sulfonamide derivatives in addressing emerging infectious diseases. The rise of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents. 5-cyano-N,2-dimethylbenzene-1-sulfonamide has shown promise in preliminary screenings as a lead compound for developing next-generation antibiotics. Its unique structural features allow it to interact with bacterial enzymes in ways that conventional antibiotics may not, offering a potential solution to combat resistant strains.
The synthesis of 5-cyano-N,2-dimethylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyano group typically involves cyanation reactions, while the dimethylation step requires careful selection of methylating agents to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
From a computational chemistry perspective, 5-cyano-N,2-dimethylbenzene-1-sulfonamide has been subjected to molecular modeling studies to elucidate its binding interactions with biological targets. These studies have provided valuable insights into how structural modifications can influence drug efficacy and selectivity. For instance, computational analyses have revealed that the cyano group enhances binding affinity by forming hydrogen bonds with polar residues in protein active sites. Similarly, the dimethyl groups contribute to hydrophobic interactions that stabilize the drug-target complex.
The pharmacokinetic properties of 5-cyano-N,2-dimethylbenzene-1-sulfonamide have also been thoroughly investigated. In vitro studies have demonstrated its favorable absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibits moderate solubility in water and oil-based media, which is essential for formulating oral and injectable dosage forms. Additionally, preliminary toxicology studies have shown that 5-cyano-N,2-dimethylbenzene-1-sulfonamide is well-tolerated at therapeutic concentrations, suggesting its potential for safe clinical use.
Future research directions for 5-cyano-N,2-dimethylbenzene-1-sulfonamide include exploring its role in treating neurological disorders. Sulfonamides have shown neuroprotective properties in certain models due to their ability to modulate neurotransmitter systems. The cyano group's interaction with amine-rich regions in neural tissues may provide a mechanism for enhancing neuronal survival and function. Furthermore, the dimethyl substitutions could optimize blood-brain barrier penetration, making this compound a promising candidate for central nervous system (CNS) drug development.
The versatility of 5-cyano-N,2-dimethylbenzene-1-sulfonamide extends beyond pharmaceutical applications; it also holds potential in agrochemical research. Sulfonamides have been used as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi. The unique structural features of this compound may enable it to target specific enzymes involved in plant growth regulation or pathogen survival without harming beneficial organisms.
In conclusion,5-cyano-N, N,
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